molecular formula C23H32Cl3N3O B2782251 d-Atabrine dihydrochloride CAS No. 56100-41-5

d-Atabrine dihydrochloride

Cat. No. B2782251
CAS RN: 56100-41-5
M. Wt: 472.88
InChI Key: UDKVBVICMUEIKS-SQKCAUCHSA-N
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Description

D-Atabrine dihydrochloride is an active enantiomer of quinacrine . It displays antiprion activity and has anti-pr virus activity .


Synthesis Analysis

Quinacrine, the parent compound of this compound, is a heterocyclic three-ring compound and an acridine derivative . It is readily available as quinacrine dihydrochloride, the dihydrochloride salt of quinacrine, for clinical use .


Molecular Structure Analysis

The IUPAC name of Quinacrine is 4-N-(6-chloro-2-methoxyacridin-9-yl)-1-N,1-N-diethylpentane-1,4-diamine . The molecular weight of this compound is 472.88 .


Physical And Chemical Properties Analysis

This compound is an active enantiomer of quinacrine . It displays antiprion activity and has anti-pr virus activity .

Scientific Research Applications

  • Treatment of Parasitic Infections : d-Atabrine dihydrochloride has been historically used as a parasiticide. It is specifically effective against Giardia lamblia, a flagellate parasite causing giardiasis, a gastrointestinal infection. Clinical studies have shown its effectiveness in treating giardiasis cases (Hartman & Kyser, 1941).

  • Use in Rheumatic Diseases : The drug's antirheumatic properties have been documented, and it can be used in low doses as a steroid-sparing agent or in combination with other drugs like hydroxychloroquine for lupus and rheumatoid arthritis patients (Wallace, 1989).

  • Prevention of Antibiotic-Resistant Strains of Bacteria : Atabrine has been found effective in preventing the emergence of strains resistant to various antibiotics, suggesting its potential application in early cancerous and viral systems (Sevag, 1964).

  • Treatment of Teniasis : It has been used successfully in the treatment of teniasis, an infection caused by tapeworms, with reports detailing its efficacy in expelling the parasite (Goldsmith, 1948); (Sodeman & Jung, 1952).

  • Influence on Feathering in Chickens : Atabrine has been observed to affect feathering in chicks, particularly when combined with x-irradiation, indicating a potential area for further research in developmental biology (Douglass et al., 1953).

  • Management of Lupus Erythematosus : Atabrine has been employed in the management of lupus erythematosus, particularly in discoid and systemic forms. Its efficacy in improving cutaneous lesions and systemic symptoms has been recognized (Dubois, 1978).

  • Maternofetal Passage of Leukocytes and Platelets : Research indicates the potential of Atabrine to facilitate the transplacental passage of leukocytes and platelets from mother to fetus, suggesting implications for understanding autoimmunity and other diseases (Desai & Creger, 1963).

Safety and Hazards

According to the safety data sheet, d-Atabrine dihydrochloride is classified as having acute toxicity when ingested, causing skin irritation, serious eye irritation, and may cause respiratory irritation . Symptoms of overdose include seizures, hypotension, cardiac arrhythmias, and cardiovascular collapse .

Future Directions

Quinacrine, the parent compound of d-Atabrine dihydrochloride, has shown anticancer, antiprion, and antiviral activity . The most relevant antiviral activities of quinacrine are related to its ability to raise pH in acidic organelles, diminishing viral enzymatic activity for viral cell entry, and its ability to bind to viral DNA and RNA . Moreover, quinacrine has been used as an immunomodulator in cutaneous lupus erythematosus and various rheumatological diseases, by inhibiting phospholipase A2 modulating the Th1/Th2 response .

properties

IUPAC Name

(4S)-4-N-(6-chloro-2-methoxyacridin-9-yl)-1-N,1-N-diethylpentane-1,4-diamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30ClN3O.2ClH/c1-5-27(6-2)13-7-8-16(3)25-23-19-11-9-17(24)14-22(19)26-21-12-10-18(28-4)15-20(21)23;;/h9-12,14-16H,5-8,13H2,1-4H3,(H,25,26);2*1H/t16-;;/m0../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDKVBVICMUEIKS-SQKCAUCHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCCC(C)NC1=C2C=C(C=CC2=NC3=C1C=CC(=C3)Cl)OC.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)CCC[C@H](C)NC1=C2C=C(C=CC2=NC3=C1C=CC(=C3)Cl)OC.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32Cl3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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